molecular formula C16H26N4O4S B2727013 tert-butyl (1-oxo-1-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)propan-2-yl)carbamate CAS No. 2034203-85-3

tert-butyl (1-oxo-1-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)propan-2-yl)carbamate

Cat. No.: B2727013
CAS No.: 2034203-85-3
M. Wt: 370.47
InChI Key: FICLEAGRSFSKJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1-oxo-1-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)propan-2-yl)carbamate is a useful research compound. Its molecular formula is C16H26N4O4S and its molecular weight is 370.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis Carbamate derivatives, including those similar to the specified compound, have been synthesized and structurally characterized to understand their molecular environments and interactions. For example, the study of two carbamate derivatives highlighted the interplay of strong and weak hydrogen bonds contributing to their three-dimensional architecture. This structural insight is crucial for designing compounds with desired physical and chemical properties (Das et al., 2016).

Chemical Reactions and Mechanisms The Diels-Alder reaction of 2-amido substituted furans, involving carbamate intermediates, showcases the versatility of carbamates in organic synthesis. This reaction pathway is instrumental in constructing complex molecular architectures, underscoring the importance of carbamates in synthetic organic chemistry (Padwa et al., 2003).

Antimicrobial Applications Research on tert-butyl carbazate derivatives leading to the synthesis of oxadiazoles and triazoles derivatives indicates their potential antimicrobial activity. This suggests a pathway for developing new antimicrobial agents utilizing carbamate chemistry, which could be crucial for addressing antibiotic resistance (Ghoneim & Mohamed, 2013).

Biological Evaluation The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, along with its antibacterial and anthelmintic activity screening, demonstrate the biomedical research applications of carbamate derivatives. Such studies are pivotal for discovering new drugs with potential therapeutic applications (Sanjeevarayappa et al., 2015).

Material Science and Luminescence The development of oxadiazole substituted carbazole derivatives for use in organic light-emitting diodes (OLEDs) illustrates the role of carbamate derivatives in material science. These compounds exhibit promising electroluminescent properties, which are essential for advancing OLED technology and developing new display and lighting solutions (Guan et al., 2006).

Properties

IUPAC Name

tert-butyl N-[1-oxo-1-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4S/c1-10(18-15(22)23-16(2,3)4)14(21)17-9-12-19-13(20-24-12)11-5-7-25-8-6-11/h10-11H,5-9H2,1-4H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICLEAGRSFSKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NO1)C2CCSCC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.